Amphidinolide V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

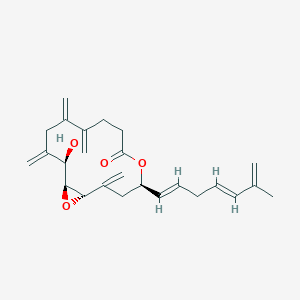

Amphidinolide V is a natural product found in Amphidinium with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis of Amphidinolide V

The total synthesis of this compound has been achieved through innovative synthetic methods, particularly ring-closing alkyne metathesis and intermolecular enyne metathesis. These methods allow for the construction of its complex macrolide structure, which is crucial for its biological activity. The stereochemistry of this compound has been thoroughly investigated, revealing that the configuration at specific chiral centers significantly influences its cytotoxicity .

Table 1: Key Synthetic Pathways for this compound

| Synthesis Method | Description |

|---|---|

| Ring-Closing Alkyne Metathesis | A crucial step that forms the macrocyclic skeleton of this compound. |

| Intermolecular Enyne Metathesis | Utilized to forge the final structure and introduce exo-methylene branches characteristic of the compound. |

| Diastereomer Synthesis | A comprehensive set of diastereomers was synthesized to study structure-activity relationships. |

This compound exhibits potent cytotoxicity against various cancer cell lines, including L1210 and KB cells, with reported IC50 values indicating significant anti-tumor activity . Its mechanism of action has been linked to interactions with actin filaments, where it acts as a destabilizer by inhibiting actin assembly without affecting pre-formed filaments .

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| L1210 | 3.2 | Inhibition of actin assembly |

| KB | 7.0 | Interaction with actin dynamics |

Potential Therapeutic Applications

The unique action mechanism of this compound positions it as a promising candidate for further development in cancer therapy. Its ability to modulate actin dynamics could be leveraged to create targeted therapies that exploit the disruptions in cellular structures associated with cancer metastasis .

Case Studies

- Actin Dynamics Research : Studies have demonstrated that Amphidinolides J and X, closely related compounds, exhibit similar effects on actin dynamics, suggesting a broader applicability for understanding cytoskeletal interactions in cancer cells .

- Cytotoxicity Profiling : Investigations into the structure-activity relationships have shown that modifications to the side chains do not significantly reduce cytotoxicity, highlighting the importance of the core structure's stereochemistry .

Eigenschaften

Molekularformel |

C25H32O4 |

|---|---|

Molekulargewicht |

396.5 g/mol |

IUPAC-Name |

(1S,4R,13R,14S)-13-hydroxy-4-[(1E,4E)-6-methylhepta-1,4,6-trienyl]-2,9,10,12-tetramethylidene-5,15-dioxabicyclo[12.1.0]pentadecan-6-one |

InChI |

InChI=1S/C25H32O4/c1-16(2)10-8-7-9-11-21-15-20(6)24-25(29-24)23(27)19(5)14-18(4)17(3)12-13-22(26)28-21/h8-11,21,23-25,27H,1,3-7,12-15H2,2H3/b10-8+,11-9+/t21-,23+,24-,25-/m0/s1 |

InChI-Schlüssel |

JVSYUOSONIICNS-GPAUMLEVSA-N |

Isomerische SMILES |

CC(=C)/C=C/C/C=C/[C@H]1CC(=C)[C@H]2[C@@H](O2)[C@@H](C(=C)CC(=C)C(=C)CCC(=O)O1)O |

Kanonische SMILES |

CC(=C)C=CCC=CC1CC(=C)C2C(O2)C(C(=C)CC(=C)C(=C)CCC(=O)O1)O |

Synonyme |

amphidinolide V |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.